molecular formula C18H20FNO6S B2758788 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 1396802-79-1

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No. B2758788
CAS RN: 1396802-79-1
M. Wt: 397.42
InChI Key: XOKDKHHOHGDGGV-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl is a component found in many organic compounds, including pharmaceuticals and natural products . It’s part of a larger class of compounds known as benzodioxoles, which have a wide range of biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using various computational tools . These properties include solubility, stability, and reactivity.

Scientific Research Applications

Anticancer Evaluation

The compound has been used in the design, synthesis, and evaluation of anticancer agents . A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Structure-Activity Relationship Study

A detailed structure–activity relationship study has been conducted with this compound . This study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Mechanistic Studies

Mechanistic studies have been conducted with this compound . These studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Detection of Carcinogenic Lead

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of BDMMBSH on a GCE with the conducting polymer matrix Nafion (NF) .

Sensor Development

The compound has been used in the development of a sensor probe . The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .

Validation of Sensor Probe

The validation of the BDMMBSH/GCE/NF sensor probe was performed via the selective determination of Pb2+ in spiked natural samples with a satisfactory and rational outcome .

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and properties. Some benzodioxole derivatives have been found to be safe for use in certain concentrations , but without specific data for your compound, it’s difficult to provide a detailed safety profile.

Future Directions

Benzodioxole derivatives have been the subject of much research due to their wide range of biological activities. Future research may focus on developing new derivatives with improved properties and exploring their potential applications in medicine and other fields .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO6S/c1-3-24-15-7-5-13(9-14(15)19)27(22,23)20-10-18(2,21)12-4-6-16-17(8-12)26-11-25-16/h4-9,20-21H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKDKHHOHGDGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide

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